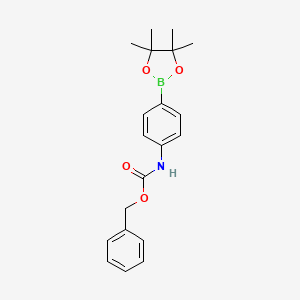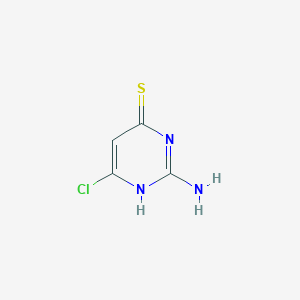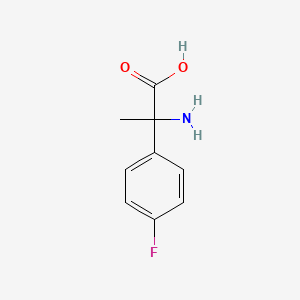
Anamorelin
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Anamorelin primarily targets ghrelin receptors . Ghrelin, often referred to as the “hunger hormone,” is a naturally occurring hormone that plays a crucial role in regulating appetite, metabolism, and energy homeostasis .
Mode of Action
this compound mimics the action of naturally occurring ghrelin by binding to its receptors . It acts as a potent and highly specific agonist of ghrelin receptors . This interaction leads to significant increases in plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) .
Biochemical Pathways
The activation of ghrelin receptors by this compound triggers several biochemical pathways. It stimulates appetite, promotes lipogenesis (fat production), increases body weight, improves gastric motility, reduces catabolic wasting, and inflammation . It also inhibits the expression of inflammation-causing cytokines, such as IL-1α, IL-6, and tumor necrosis factor, thereby reducing inflammation .
Result of Action
The interaction of this compound with ghrelin receptors leads to a variety of molecular and cellular effects. It improves appetite and muscle mass in patients with advanced cancer . It also increases lean body mass and body weight, and may have anti-inflammatory effects on patients with cancer-associated cachexia syndrome .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, patients with worse performance status and low prognostic nutritional index were associated with early discontinuation of this compound . Furthermore, studies involving this compound combined with other multimodal treatments including nutrition counseling, exercise, treatment of hormonal abnormalities, and anti-inflammatory agents are needed . This suggests that the patient’s overall health status, nutritional intake, and concurrent treatments can significantly influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
Anamorelin plays a significant role in biochemical reactions by interacting with the ghrelin/growth hormone secretagogue receptor (GHSR). This interaction leads to the stimulation of growth hormone release, which in turn increases levels of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3) in the plasma . This compound does not significantly affect the levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .
Cellular Effects
This compound has been shown to influence various cellular processes. It enhances appetite and increases body weight, lean body mass, and muscle strength . This compound also affects cell signaling pathways by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α), interleukin-6 (IL-6), and tumor necrosis factor (TNF), thereby reducing inflammation . Additionally, it inhibits nuclear factor kappa B (NF-κB), which plays a role in muscle proteolysis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ghrelin receptor (GHSR) and mimicking the action of ghrelin . This binding stimulates the release of growth hormone, which subsequently increases IGF-1 levels . This compound also inhibits the production of pro-inflammatory cytokines by blocking NF-κB, thereby reducing muscle breakdown . The compound’s ability to increase appetite and muscle mass is attributed to its anabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained effects over time. Studies have demonstrated that this compound can maintain or increase lean body mass (LBM) for up to 12 weeks . The compound is stable and does not degrade significantly over this period . Long-term effects observed in in vitro and in vivo studies include increased appetite, improved body composition, and reduced inflammation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound lead to significant increases in body weight and lean body mass . At very high doses, this compound may cause adverse effects such as hyperglycemia and cardiovascular events . Threshold effects have been observed, with lower doses being effective in improving appetite and body composition without significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including demethylation, hydroxylation, dealkylation, desaturation, and N-oxidation . These metabolic processes are primarily mediated by liver enzymes, particularly cytochrome P450 3A4 (CYP3A4) . The major metabolites of this compound include M1 and M7, which are formed through these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s distribution is influenced by its binding affinity to the ghrelin receptor and its ability to penetrate cell membranes .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the ghrelin receptor on the cell membrane . The compound’s activity is influenced by its ability to bind to the receptor and initiate downstream signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anamorelin involves multiple steps, starting with the preparation of key intermediates. One method involves using 1-boc-1-methylhydrazine as a reaction material, followed by a reaction with a formaldehyde compound and a palladium catalyst/hydrogen source . The intermediate tert-butyl N,N’,N’-trimethylhydrazinecarboxylate is then reacted with hydrochloric acid in an organic solvent to obtain high-purity N,N’,N’-trimethylhydrazine hydrochloride .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves crystallization and separation techniques such as filtration and centrifugation . The final product is obtained through a series of reactions and purification steps to ensure high yield and low moisture absorption, making it suitable for mass production .
Análisis De Reacciones Químicas
Types of Reactions: Anamorelin undergoes various metabolic reactions, including demethylation, hydroxylation, dealkylation, desaturation, and N-oxidation . These reactions are primarily facilitated by human liver microsomes and cytochrome P450 enzymes.
Common Reagents and Conditions: The metabolic reactions of this compound involve reagents such as human liver microsomes and cytochrome P450 enzymes. The conditions typically include in vitro assays with human liver microsomes to study the metabolic pathways .
Major Products Formed: The major metabolites of this compound include M1, M7, M8, and M9, which are formed through the aforementioned metabolic reactions . These metabolites are identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Aplicaciones Científicas De Investigación
Anamorelin has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used for the treatment of cancer anorexia-cachexia syndrome (CACS) in patients with advanced cancer . Clinical trials have shown that this compound significantly improves appetite, body weight, lean body mass, and quality of life in patients with CACS .
Comparación Con Compuestos Similares
- Macimorelin
- Ibutamoren
Propiedades
IUPAC Name |
2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPFSIRUEPQQPP-MXBOTTGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179702 | |
| Record name | Anamorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249921-19-5 | |
| Record name | Anamorelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249921-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anamorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249921195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anamorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anamorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANAMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5RBA1NKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)




![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)






